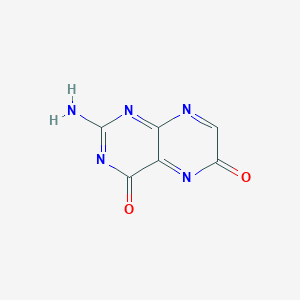

2-Aminopteridine-4,6-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3N5O2 |

|---|---|

Molecular Weight |

177.12 g/mol |

IUPAC Name |

2-aminopteridine-4,6-dione |

InChI |

InChI=1S/C6H3N5O2/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4/h1H,(H2,7,11,13) |

InChI Key |

CXWZHRPMPVTPKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=NC(=NC(=O)C2=NC1=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminopteridine 4,6 Dione and Its Derivatives

Strategies for De Novo Synthesis of the Pteridine-4,6-dione Skeleton

De novo synthesis provides a versatile approach to the pteridine-4,6-dione skeleton, allowing for the introduction of substituents at various positions by selecting appropriately substituted starting materials. nih.gov Key strategies involve the formation of the pyrazine (B50134) ring onto a pre-formed pyrimidine (B1678525) precursor.

Cyclocondensation Reactions in Pteridine-4,6-dione Formation

Cyclocondensation is a cornerstone of pteridine (B1203161) synthesis. This strategy typically involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound to form the pyrazine ring. In the context of 2-aminopteridine-4,6-dione, this translates to the condensation of a 5,6-diaminopyrimidine with a suitable dicarbonyl species. The reaction proceeds by forming two new nitrogen-carbon bonds, effectively closing the six-membered pyrazine ring onto the pyrimidine core. The choice of reactants and conditions can be tailored to control the final substitution pattern of the pteridine product.

One established method is the Timmis reaction, which offers a regioselective route by condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group, such as a ketone or malonic ester. mdpi.com The reaction is typically initiated under basic conditions, with the initial condensation occurring between the amino group and the carbonyl moiety, followed by cyclization involving the 5-nitroso group and the methylene carbon to yield the final pteridine product regioselectively. mdpi.com

Utilizing Pyrimidine Precursors for Pteridine Synthesis

The most prevalent and logical approach to constructing the pteridine framework is to begin with a functionalized pyrimidine ring. Pyrimidines are essential biological building blocks, and a vast array of synthetic methods for their preparation exists. nih.govnih.gov For the synthesis of this compound, the key precursor is a 2-amino-5,6-diaminopyrimidine-4-one (often derived from 5,6-diaminouracil). nih.gov

This diamino-pyrimidine serves as the nucleophilic component, which is then condensed with an electrophilic 1,2-dicarbonyl compound to form the pyrazine portion of the pteridine system. This classical and effective approach is exemplified by the reaction of 5,6-diaminouracils with dicarbonyl compounds like benzil (B1666583) to form 6,7-diphenyl substituted pteridines. nih.govherts.ac.uk The reaction robustly forms the fused bicyclic system, and the substituents on the final pteridine (at positions 6 and 7) are determined by the choice of the dicarbonyl reactant.

| Pyrimidine Precursor | Dicarbonyl Compound | Resulting Pteridine Derivative (Example) |

| 5,6-Diaminouracil | Glyoxal | 2-Aminopteridine-4,6(3H,5H)-dione |

| 5,6-Diamino-1-methyluracil | Benzil | 2-Amino-1-methyl-6,7-diphenylpteridine-4,6-dione |

| 5,6-Diamino-1,3-dimethyluracil | Pyruvic aldehyde | 2-Amino-1,3,7-trimethylpteridine-4,6-dione |

Novel Synthetic Routes and Reaction Conditions

Recent research has focused on developing more efficient, environmentally friendly, and versatile synthetic methods. One such advancement is the use of solvent-free "fusion" conditions. nih.gov For instance, the reaction between a 5,6-diaminothiouracil and phenacyl bromides can be achieved by heating the reactants together for a short duration (e.g., 10 minutes) in the presence of a few drops of a high-boiling solvent like DMF, which acts more as a catalyst and medium than a bulk solvent. nih.gov This approach minimizes waste and can significantly shorten reaction times.

Another novel strategy involves metal-free C-C coupling reactions under mild conditions. For example, a chemo- and regioselective reaction has been developed for the nucleophilic substitution of hydrogen in pteridinones using coumarins in trifluoroacetic acid (TFA), leading to dihydro adducts in good yields. herts.ac.uk While not directly forming the core, such methods represent novel ways to functionalize the pteridine system under environmentally benign conditions.

Derivatization and Functionalization of the this compound Nucleus

Once the pteridine-4,6-dione core is synthesized, further modifications can be made to introduce a wide range of functional groups. This derivatization is crucial for tuning the molecule's properties for various applications.

Regioselective Modifications at Nitrogen and Carbon Centers

Achieving regioselectivity—the ability to modify a specific atom in a molecule with multiple reactive sites—is a significant challenge in the functionalization of heterocyclic compounds like pteridine. nih.gov The pteridine nucleus has several nitrogen and carbon atoms that could potentially be modified.

All carbon atoms in the pteridine ring are electron-deficient and thus activated for nucleophilic attack. herts.ac.uk However, most synthetic applications involve nucleophilic displacement of a good leaving group (like a halogen) from a specific position. For example, starting with a halogenated pyrimidine precursor, such as 2-amino-4,6-dichloropyrimidine, allows for selective substitution at the C4 and C6 positions before cyclization. mdpi.commdpi.com One of the chloro groups can be selectively displaced by an amine or other nucleophile, which can then be carried through to the final pteridine structure. mdpi.com This pre-functionalization of the pyrimidine ring is a powerful tool for achieving regioselective substitution in the final product.

Introduction of Substituents for Structural Diversity

Creating libraries of structurally diverse compounds is essential for discovering molecules with desired properties. This is often achieved by introducing a variety of substituents onto the core scaffold. A common strategy is to use a versatile precursor that can be reacted with a range of building blocks.

For example, 2-amino-4,6-dichloropyrimidine serves as an excellent starting point for diversification. mdpi.comnih.gov It can be reacted with a wide array of primary and secondary amines under solvent-free conditions to produce a library of 2,4-diamino-6-chloropyrimidines in good to excellent yields. mdpi.com These functionalized pyrimidines can then be used in subsequent cyclocondensation reactions to generate a diverse set of pteridine derivatives. This approach allows for the systematic introduction of different aryl, alkyl, and heterocyclic moieties at what will become the C4 position of the resulting pteridine nucleus.

The table below illustrates the synthesis of various substituted 2-aminopyrimidine derivatives from a common precursor, highlighting a method for generating structural diversity. mdpi.com

| Amine Reactant | Resulting 6-Chloro-N4-substituted-2,4-pyrimidinediamine | Yield (%) |

| 2-Methoxyaniline | 6-Chloro-4-(N-(2-methoxy)phenyl)-2,4-pyrimidinediamine | 84% |

| 3-Methoxy-4-methylaniline | 6-Chloro-4-(N-(3-methoxy-4-methyl)phenyl)-2,4-pyrimidinediamine | 85% |

| Aniline | 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine | 89% |

| 4-Fluoroaniline | 6-Chloro-4-(N-(4-fluorophenyl))-2,4-pyrimidinediamine | 92% |

This method of pre-functionalizing the pyrimidine precursor before the final ring-closing reaction is a powerful strategy for efficiently generating a library of diverse this compound derivatives.

Multi-step Chemical Reactions for Advanced Derivatives

The generation of advanced derivatives of this compound often involves a strategic, multi-step approach that allows for the controlled introduction of diverse substituents onto the heterocyclic framework. A common and effective strategy commences with the synthesis of a versatile pyrimidine intermediate, which is subsequently elaborated to the desired pteridine structure.

A key precursor in many synthetic pathways is a 5-substituted-2-amino-4,6-dihydroxypyrimidine. This intermediate is typically prepared through the condensation of a monosubstituted malonic acid diester with guanidine in the presence of a base like sodium ethoxide. The nature of the substituent on the malonic ester directly translates to the substituent at the 5-position of the resulting pyrimidine ring, offering an early point of diversification.

To facilitate further functionalization, the hydroxyl groups at the 4- and 6-positions of the pyrimidine ring are often converted to more reactive leaving groups, such as chloro groups. This transformation is commonly achieved using a Vilsmeier-Haack-Arnold reagent, which efficiently converts the 2-amino-4,6-dihydroxypyrimidine to the corresponding 2-amino-4,6-dichloropyrimidine. nih.govnih.gov The resulting dichlorinated pyrimidine is a highly valuable intermediate, as the chloro substituents are susceptible to nucleophilic displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of a vast array of side chains and functional groups at the 4- and 6-positions.

The final and crucial step in the synthesis of the pteridine core is the cyclization reaction. This is typically achieved by reacting a 2,5-diamino-4,6-disubstituted pyrimidine derivative with an α-dicarbonyl compound. For instance, the reaction of a 2,4-diamino-6-chloropyrimidine with an α-keto ester can lead to the formation of the pteridine ring system. The choice of the α-dicarbonyl compound provides another avenue for introducing diversity, particularly at the 6- and 7-positions of the pteridine ring.

This multi-step approach, summarized in the reaction scheme below, provides a robust and flexible platform for the synthesis of a library of advanced this compound derivatives with varied substitution patterns, enabling detailed structure-activity relationship studies.

General Synthetic Scheme for Advanced Derivatives of this compound:

Step 1: Pyrimidine Synthesis: Condensation of a substituted malonic ester with guanidine.

Step 2: Chlorination: Conversion of the dihydroxypyrimidine to a dichloropyrimidine.

Step 3: Nucleophilic Substitution: Displacement of the chloro groups to introduce desired functionalities.

Step 4: Pteridine Ring Formation: Cyclization with an α-dicarbonyl compound.

The following table provides examples of advanced derivatives of this compound synthesized via multi-step reactions, highlighting the diversity of substituents that can be introduced.

| Derivative | Starting Pyrimidine Precursor | Cyclization Reagent | Key Reaction Steps | Reference |

|---|---|---|---|---|

| 6,7-Diphenyl-2-aminopteridine-4(3H)-one | 2,5,6-Triaminopyrimidin-4(3H)-one | Benzil | Condensation and cyclization | nih.gov |

| 6-(Substituted aryl)-2-aminopteridine-4-ones | 2,5-Diamino-6-chloropyrimidine | Substituted Phenylglyoxal | Nucleophilic substitution and cyclization | herts.ac.uk |

| 2-Amino-6,7-disubstituted-pteridine-4-ol | Tetra-aminopyrimidine | Various α-dicarbonyl compounds | Condensation and cyclization | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 Aminopteridine 4,6 Dione Analogues

Vibrational Spectroscopy Applications (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For analogues of 2-aminopteridine-4,6-dione, such as 2-amino-4,6-dihydroxypyrimidine, these techniques provide characteristic spectral fingerprints.

In a study involving DFT simulations of 2-amino-4,6-dihydroxypyrimidine, the vibrational spectra were analyzed to assign specific bands to molecular vibrations. researchgate.net The carbonyl (C=O) stretching vibrations are particularly intense in the infrared spectrum due to their high polarity and are expected in the region of 1750-1650 cm⁻¹. The amino (-NH₂) group exhibits characteristic stretching vibrations, typically as two bands in the 3500-3300 cm⁻¹ region for the asymmetric and symmetric stretches. The C-N stretching vibrations within the heterocyclic ring and those connected to the amino group appear in the 1400-1200 cm⁻¹ range. Furthermore, the pyrimidine (B1678525) ring itself has a series of characteristic stretching and bending vibrations.

Raman spectroscopy offers complementary information, particularly for non-polar bonds and symmetric vibrations. The analysis of both FT-IR and FT-Raman spectra, often aided by theoretical calculations such as Density Functional Theory (DFT), allows for a detailed and reliable assignment of the vibrational modes of these molecules. researchgate.netnih.gov For instance, in the analysis of 2,4-diamino-6-hydroxypyrimidine, DFT calculations at the B3LYP/6-311G(d,p) level of theory showed good agreement with experimental FT-IR and FT-Raman data, enabling a thorough interpretation of the vibrational spectra. nih.gov

Table 1: Characteristic Vibrational Frequencies for Analogues of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Asymmetric Stretch | 3500 - 3400 |

| N-H Symmetric Stretch | 3400 - 3300 | |

| N-H Bending (Scissoring) | 1650 - 1580 | |

| Carbonyl (C=O) | C=O Stretch | 1750 - 1650 |

| Pyrimidine Ring | C=C and C=N Stretching | 1600 - 1400 |

| Ring Breathing/Deformation | 1000 - 600 | |

| C-N | C-N Stretch (exocyclic) | 1350 - 1250 |

Note: The exact positions of the peaks can be influenced by the specific substitution pattern and intermolecular interactions, such as hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to identify the different chemical environments of the hydrogen and carbon atoms in a molecule, respectively. In analogues such as 5-substituted 2-amino-4,6-dihydroxypyrimidines, the chemical shifts are indicative of the electronic environment of the nuclei. nih.gov

For a compound like 2-amino-5-methylpyrimidine-4,6-diol, the protons of the amino group (NH₂) typically appear as a broad singlet in the ¹H NMR spectrum, with a chemical shift that can be influenced by solvent and concentration. nih.gov The methyl protons would appear as a sharp singlet. In the ¹³C NMR spectrum, the carbons of the carbonyl groups (C4 and C6) are significantly deshielded and appear at a downfield chemical shift (e.g., ~165 ppm). nih.gov The carbon bearing the amino group (C2) also appears at a characteristic downfield position (e.g., ~152 ppm). nih.gov The chemical shifts of the ring carbons are sensitive to the nature of the substituents.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for 2-Amino-5-methylpyrimidine-4,6-diol in DMSO-d₆ nih.gov

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2 | - | 152.53 |

| C4, C6 | - | 164.97 |

| C5 | - | 84.06 |

| -NH₂ | 6.88 (bs) | - |

| -OH | 10.70 (bs) | - |

| -CH₃ | 1.57 (s) | 8.11 |

(bs = broad singlet, s = singlet)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between atoms in a molecule. youtube.comyoutube.comsdsu.educolumbia.edu

The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. columbia.edu This allows for the unambiguous assignment of proton and carbon signals for each C-H bond in the molecule. For this compound analogues, an HSQC spectrum would show correlations between the ring protons and their corresponding ring carbons.

The HMBC experiment, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu This technique is invaluable for piecing together the molecular skeleton by identifying long-range H-C connectivities. For instance, in a this compound analogue, an HMBC spectrum would be expected to show correlations from the amino protons to the C2 and C4a carbons, and from the ring protons to adjacent and more distant carbons, confirming the fusion of the pyrimidine and pyrazine (B50134) rings. The absence of a one-bond correlation in an HMBC spectrum helps to distinguish it from an HSQC spectrum. columbia.edu

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the accurate determination of the molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₆H₄N₄O₂), the expected exact mass would be calculated and compared to the experimentally determined mass. For example, the NIST WebBook provides mass spectral data for the trimethylsilyl (B98337) (TMS) derivative of 2-amino-4,6-dihydroxypyrimidine, showing a molecular weight of 343.6448. nist.gov This level of accuracy is essential for confirming the identity of a synthesized compound or an isolated natural product. The isotopic peak pattern observed in the mass spectrum can also provide valuable information about the elemental composition of the molecule.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Crystalline polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. This phenomenon is of particular importance in the pharmaceutical industry.

For pteridine (B1203161) derivatives, the potential for polymorphism arises from the possibility of different hydrogen bonding patterns and molecular conformations in the solid state. The presence of both hydrogen bond donors (the amino group and N-H protons) and acceptors (the carbonyl oxygens and ring nitrogens) in this compound makes it a prime candidate for forming various polymorphic structures. The specific arrangement of molecules in the crystal lattice, which defines the polymorph, can influence the compound's dissolution rate and bioavailability if it were to be used as a therapeutic agent. Characterization of different polymorphic forms typically involves techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and vibrational spectroscopy.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The supramolecular architecture of crystalline solids is dictated by the intricate network of intermolecular interactions, which govern the crystal packing and ultimately influence the material's physicochemical properties. For analogues of this compound, a comprehensive understanding of these non-covalent forces is paramount. Hirshfeld surface analysis has emerged as a powerful tool for the quantitative and qualitative assessment of these interactions within the crystalline environment.

Hirshfeld surface analysis delineates the space occupied by a molecule in a crystal, and the surface is colored to represent the nature and proximity of intermolecular contacts. This method allows for the decomposition of the crystal structure into a set of contacts, such as hydrogen bonds and van der Waals interactions, and provides a "fingerprint" plot that summarizes these interactions.

In analogues of this compound, the presence of amino and dione (B5365651) functionalities facilitates a rich variety of intermolecular interactions. The primary interactions governing the crystal packing are expected to be N—H···O and N—H···N hydrogen bonds. The amino group serves as a hydrogen bond donor, while the carbonyl oxygens and the nitrogen atoms of the pteridine ring act as acceptors. These interactions often lead to the formation of well-defined supramolecular motifs. For instance, in related aminopyrimidine structures, the formation of centrosymmetric dimers via a pair of N—H···O or N—H···N hydrogen bonds, creating an R²₂(8) ring motif, is a common feature. researchgate.netnih.govresearchgate.net These dimers can then be further interconnected into more extended networks.

The following interactive table summarizes the typical intermolecular contacts and their percentage contributions to the Hirshfeld surface for analogues and related heterocyclic compounds, providing a predictive framework for this compound derivatives.

| Intermolecular Contact | Percentage Contribution |

|---|

The crystal packing of these analogues is often characterized by the formation of three-dimensional supramolecular networks. nih.gov These networks are built up from the primary hydrogen-bonded motifs, which are then linked by the weaker interactions. For instance, DDAA (Donor-Donor-Acceptor-Acceptor) arrays, formed by the pairing of R²₂(8) motifs, can be interconnected by π–π stacking interactions, leading to a robust and intricate crystal structure. nih.govresearchgate.net The specific arrangement of these interactions will, of course, be dependent on the precise substitution pattern of the this compound analogue.

Computational and Theoretical Investigations of 2 Aminopteridine 4,6 Dione and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules to determine their properties. nih.govmdpi.com It provides a balance between accuracy and computational cost, making it a workhorse for studying complex molecular systems. nih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state. stackexchange.comresearchgate.net This process systematically adjusts bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. researchgate.net For a molecule like 2-Aminopteridine-4,6-dione, which possesses rotatable bonds (e.g., around the amino group) and potential for tautomerism (keto-enol forms), conformational analysis is crucial.

DFT methods, such as B3LYP or M06-2X, combined with basis sets like 6-311+G(d,p), are employed to locate all stable conformers. nih.govnih.gov The calculations would identify the most stable tautomer (likely the dione (B5365651) form as depicted) and the preferred orientation of the amino group. The analysis can reveal intramolecular hydrogen bonds that stabilize certain conformations. For instance, studies on similar dipeptide models have shown that out of many possible starting conformations, only a fraction are located as stable conformers, with others migrating to more stable geometries during optimization. nih.govnih.gov The final optimized structure provides key data on the molecule's geometry.

Table 1: Representative Optimized Geometrical Parameters for a Pteridine-like System This table illustrates the type of data obtained from a geometry optimization calculation. Actual values for this compound would require a specific DFT calculation.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | N1-C2 | ~1.38 Å |

| C4=O | ~1.22 Å | |

| C6=O | ~1.23 Å | |

| C7-N8 | ~1.32 Å | |

| Bond Angle | C2-N3-C4 | ~120° |

| N5-C6-C7 | ~118° | |

| Dihedral Angle | H-N(amino)-C2-N1 | ~0° or ~180° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A small energy gap suggests that a molecule is more reactive, more polarizable, and requires less energy to become excited, which is often referred to as molecular "softness". researchgate.net Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity, termed "hardness". researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and parts of the pyrimidine (B1678525) ring, while the LUMO would likely be distributed over the electron-deficient pyrazine (B50134) ring and the carbonyl groups. mdpi.com Time-dependent DFT (TD-DFT) is often used to calculate the electronic properties and UV-Vis spectra, where the HOMO-LUMO transition is typically the most significant. nih.gov

Table 2: Frontier Orbital Energies and Global Reactivity Descriptors This table shows how HOMO and LUMO energies are used to calculate key reactivity indices. Values are representative for pteridine-like systems.

| Parameter | Formula | Representative Value (eV) |

| EHOMO | - | -6.5 |

| ELUMO | - | -2.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.3 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule by mapping the electrostatic potential onto the electron density surface. researchgate.netlibretexts.org It is invaluable for identifying the electrophilic and nucleophilic sites within a molecule and predicting how it will interact with other species. uni-muenchen.de

In an MEP map, different colors represent different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue indicates regions of most positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netuni-muenchen.de Green and yellow represent intermediate or near-neutral potential. researchgate.net For this compound, the MEP map would be expected to show negative potential (red/yellow) around the electronegative oxygen atoms of the carbonyl groups and the nitrogen atoms of the pteridine (B1203161) rings, identifying them as hydrogen bond acceptor sites. mdpi.com A positive potential (blue) would likely be found around the hydrogen atoms of the amino group, marking them as hydrogen bond donor sites. mdpi.com

Global Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

Key descriptors include:

Ionization Potential (I) and Electron Affinity (A) : Calculated as I ≈ -EHOMO and A ≈ -ELUMO.

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons. researchgate.net

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. mdpi.comresearchgate.net

Chemical Softness (S) : The reciprocal of hardness, indicating how easily a molecule will undergo electronic changes during a reaction. researchgate.net

Electrophilicity Index (ω) : Quantifies the global electrophilic nature of a molecule, or its stabilization energy upon accepting maximal electron charge from the environment. ijopaar.com

These descriptors provide a quantitative framework for comparing the reactivity of this compound with its various derivatives. mdpi.com For example, a derivative with a lower hardness and higher electrophilicity index would be predicted to be more reactive. ijopaar.com

Table 3: Global Chemical Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / η | Propensity for charge transfer. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of electrophilic power. |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape, flexibility, and interactions with the environment, such as a solvent. nih.govdinlerantunes.com

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and simulate its movement over nanoseconds or longer. dinlerantunes.com This approach is crucial for:

Conformational Sampling: Identifying the relative populations of different conformers in solution, which may differ from gas-phase predictions due to solvent interactions. dinlerantunes.com

Solvation Structure: Analyzing the hydrogen-bonding network between the pteridine derivative and surrounding water molecules.

Flexibility Analysis: Determining which parts of the molecule are rigid and which are flexible by calculating root-mean-square fluctuations (RMSF) of atomic positions.

Binding Free Energies: In the context of drug design, MD simulations combined with methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the free energy of binding to a biological target. youtube.comnih.gov

Quantum Chemical Topology (QCT) Studies for Bonding Analysis

Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes the topology of a scalar field, most commonly the electron density (ρ), to derive chemical insights. sciencesconf.orgresearchgate.net The most prominent QCT method is the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader. pitt.edu

QTAIM partitions a molecule into non-overlapping atomic "basins" based on the gradient vector field of the electron density. sciencesconf.org This analysis allows for a rigorous, quantitative description of chemical bonding. Key features identified are:

Bond Critical Points (BCPs): A point of minimum electron density between two nuclei that are linked by a "bond path"—a line of maximum electron density. The presence of a bond path between two atoms is the QTAIM criterion for a chemical bond. pitt.edu

Properties at the BCP: The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide information about the nature of the interaction. For example, shared-shell (covalent) interactions typically have high ρ and negative ∇²ρ, while closed-shell interactions (like ionic bonds or hydrogen bonds) have low ρ and positive ∇²ρ. skoltech.ruresearchgate.net

For this compound, a QTAIM analysis could be used to precisely characterize the nature of the covalent bonds within the heterocyclic rings and to identify and quantify the strength of any intramolecular hydrogen bonds that stabilize its conformation. nih.gov

Computational Docking and Molecular Modeling for Ligand-Target Interactions (Excluding Human Clinical Data)

Computational docking and molecular modeling are powerful techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. These methods are crucial in understanding the molecular basis of inhibition and in the rational design of new inhibitors.

Molecular docking studies on pteridine and its derivatives have been conducted to explore their inhibitory potential against various enzymes. For instance, a study on novel pteridine derivatives investigated their antioxidant capabilities through molecular docking with the 7RG7 protein. The results indicated that one of the synthesized compounds exhibited a lower binding energy (-5.09 kcal/mol) compared to the standard drug methotrexate (B535133) (-4.69 kcal/mol), suggesting a stronger binding affinity and a promising potential as an antioxidant agent. ijfmr.com

In another study, a series of novel pteridinone derivatives were evaluated as inhibitors of the PLK1 protein, a key regulator of cell division and a target for anticancer drugs. nih.gov Molecular docking simulations revealed that the most active ligands formed stable interactions with key amino acid residues in the active site of the PLK1 protein, including R136, R57, Y133, L69, L82, and Y139. nih.gov These interactions, primarily hydrogen bonds and hydrophobic interactions, are crucial for the stabilization of the ligand-protein complex and for the inhibitory activity of the compounds. The stability of these interactions was further confirmed by molecular dynamics (MD) simulations, which showed that the inhibitors remained stably bound to the active site of the PLK1 protein for the entire simulation time of 50 ns. nih.gov

Furthermore, the inhibitory potential of arylindole derivatives against pteridine reductase (PTR1), an essential enzyme for the survival of Leishmania parasites, has been investigated using molecular docking and dynamic simulations. These computational studies helped in understanding the influence of substituent size, position, and electronic properties on the binding affinity of the inhibitors to the enzyme. nih.gov Such insights are invaluable for the structural optimization of these compounds to enhance their leishmanicidal activity. nih.gov

A summary of representative molecular docking studies on pteridine derivatives is presented in the table below.

| Target Protein | Ligand/Derivative | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |

| 7RG7 | Pteridine derivative | Not specified | -5.09 | ijfmr.com |

| PLK1 | Pteridinone derivative | R136, R57, Y133, L69, L82, Y139 | Not specified | nih.gov |

| Pteridine Reductase (PTR1) | Arylindole derivative | Not specified | -32.33 (Binding Free Energy) | nih.gov |

| Glucosamine-6-phosphate synthase | Triazolopyridine derivative | Not specified | Moderate to good | researchgate.net |

These studies collectively demonstrate the utility of computational docking and molecular modeling in identifying potential biological targets for pteridine-based compounds and in elucidating the specific molecular interactions that govern their inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pteridinedione Analogues (Excluding Human Clinical Data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools in drug design as they can be used to predict the activity of newly designed compounds, thereby prioritizing their synthesis and testing.

Several QSAR studies have been performed on pteridine and its analogues to understand the structural requirements for their biological activities. A 3D-QSAR study was conducted on a series of pteridine reductase (PTR1) inhibitors from Leishmania major. nih.gov The study generated a pharmacophore model that identified four key chemical features essential for inhibitory activity: two hydrogen bond donors, one hydrophobic aromatic feature, and one ring aromatic feature. nih.gov This model demonstrated good predictive power with a correlation coefficient (r) of 0.80 for an external test set of inhibitors. nih.gov Such models are instrumental in the virtual screening of large compound libraries to identify new and potent PTR1 inhibitors. nih.gov

In another study, 3D-QSAR models were developed for a series of novel pteridinone derivatives as PLK1 inhibitors. nih.gov The study employed both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) methods. The developed models showed good statistical significance and predictive ability, with R² values up to 0.992 and predictive R² (R²pred) values up to 0.767. nih.gov The contour maps generated from these models provided valuable insights into the structure-activity relationships, indicating that bulky, electropositive, and hydrophobic substituents at specific positions of the pteridinone scaffold are favorable for enhanced inhibitory activity. nih.gov

The table below summarizes the key parameters of some QSAR studies on pteridine analogues.

| Compound Series | Target | QSAR Model Type | Key Statistical Parameters | Reference |

| Pteridine Reductase Inhibitors | Leishmania major PTR1 | 3D-QSAR (Pharmacophore) | r = 0.80 (test set) | nih.gov |

| Pteridinone Derivatives | PLK1 | 3D-QSAR (CoMFA, CoMSIA) | Q² = 0.67-0.69, R² = 0.974-0.992, R²pred = 0.683-0.767 | nih.gov |

| Pyridopyridazin-6-ones | p38-α MAPK | 3D-QSAR (CoMFA, CoMSIA) | q² = 0.493-0.611, r²ncv = 0.815-0.973, r²pred = 0.403-0.630 | youtube.com |

Biochemical Roles and Mechanisms of Action Excluding Human Clinical Data

Participation in Pterin-Dependent Metabolic Pathways

Pteridines, including 2-Aminopteridine-4,6-dione (also known as lumazine), are heterocyclic compounds that are fundamental to a variety of biological processes. They serve as precursors for essential cofactors and are involved in key metabolic pathways.

Intermediary Roles in Folate Metabolism in Non-Human Organisms

In many microorganisms, this compound is a crucial intermediate in the de novo biosynthesis of folates. Folates are essential B-vitamins that organisms unable to acquire them from their environment must synthesize. The pteridine (B1203161) ring system is a core component of the folate structure. The biosynthesis pathway typically involves the conversion of guanosine (B1672433) triphosphate (GTP) to dihydroneopterin, which is then further processed. In these pathways, pterin (B48896) derivatives serve as substrates for enzymes that ultimately produce dihydrofolate, the direct precursor to the biologically active tetrahydrofolate. Tetrahydrofolate and its derivatives are vital for one-carbon transfer reactions, which are essential for the synthesis of nucleotides (like thymidine) and certain amino acids (like methionine).

Biosynthesis and Interconversion of Pterin Derivatives in Model Systems

The biosynthesis and interconversion of pterin derivatives are critical for maintaining the cellular pool of these essential molecules. In various model organisms, including bacteria and protozoa, this compound and its related compounds are central to these processes. For instance, in the African trypanosome, Trypanosoma brucei, pteridine metabolism is significantly different from that in many other organisms. These parasites are auxotrophic for pteridines and rely on salvaging them from their host. The enzyme Pteridine Reductase 1 (PTR1) plays a dual role in both the salvage and regeneration of tetrahydrobiopterin (B1682763) (H4B), an essential pterin. nih.gov Studies have shown that H4B is the predominant intracellular pterin in T. brucei, underscoring the importance of its continuous regeneration, a process in which various pterin derivatives participate. nih.gov

Roles in Nucleotide and Amino Acid Synthesis in Cellular Models

The roles of pteridine derivatives in nucleotide and amino acid synthesis are primarily linked to their function as precursors for folate coenzymes. In cellular models, the availability of tetrahydrofolate, derived from pterin precursors, directly impacts the synthesis of purines (adenine and guanine) and pyrimidines (specifically thymine). The folate-dependent enzyme, thymidylate synthase, is essential for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary step in DNA synthesis. Similarly, the synthesis of amino acids such as methionine, serine, and glycine (B1666218) is reliant on one-carbon units carried by tetrahydrofolate derivatives. Therefore, the metabolic pathways that produce and interconvert pteridines are intrinsically linked to the fundamental processes of DNA replication and protein synthesis.

Enzymatic Interactions and Inhibition Mechanisms

Pteridine Reductase (PTR1) Inhibition in Parasitic Organisms (e.g., Trypanosoma, Leishmania)

Parasitic protozoa such as Leishmania and Trypanosoma are dependent on the folate pathway for survival, making the enzymes within this pathway attractive drug targets. nih.gov These parasites possess a unique enzyme, Pteridine Reductase 1 (PTR1), which is an NADPH-dependent short-chain reductase. mdpi.com PTR1 provides a metabolic bypass for the inhibition of another key folate pathway enzyme, dihydrofolate reductase (DHFR), by reducing pterins and unconjugated folates. This makes the parasite resistant to DHFR inhibitors like methotrexate (B535133). nih.gov

The essential nature of PTR1 for parasite survival, especially in the presence of DHFR inhibitors, has made it a significant target for the development of new anti-parasitic drugs. nih.govnih.gov Knocking out the gene for PTR1 has been shown to be lethal for T. brucei and increases the susceptibility of Leishmania to oxidative stress. nih.gov Research has focused on identifying potent and selective inhibitors of PTR1. Various compounds, including derivatives of 2,4-diaminopyrimidine, have been investigated as dual inhibitors of both PTR1 and DHFR-TS (dihydrofolate reductase-thymidylate synthase), which could have a synergistic effect against the parasite. nih.gov

| Compound Class | Target Enzyme | Organism | Key Findings | Reference |

| 2,4-Diaminopyrimidine derivatives | LcPTR1, LcDHFR | Leishmania chagasi | Low-micromolar competitive inhibitors of both enzymes. | nih.gov |

| Kaurane-type diterpenes | LmPTR1 | Leishmania major | Identified as potent inhibitors through virtual screening and in vitro assays. | mdpi.com |

| Aminopropanone derivatives | LiTR | Leishmania infantum | Inhibit Trypanothione Reductase (TR), another key enzyme in the parasite's redox metabolism. | mdpi.com |

Lipoxygenase Inhibition and Antioxidant Mechanisms

Pteridine derivatives have been investigated for their potential as antioxidants and inhibitors of enzymes involved in inflammation, such as lipoxygenases (LOX). nih.gov Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce pro-inflammatory mediators like leukotrienes. nih.gov The inhibition of LOX is a therapeutic strategy for inflammatory conditions.

Studies on pyrimidine (B1678525) derivatives, which share a heterocyclic scaffold with pteridines, have shown that these compounds can exhibit significant lipoxygenase inhibitory activity. nih.gov For example, certain novel piperidine (B6355638) pyrimidine cinnamic acid amides have been identified as highly potent inhibitors of soybean lipoxygenase, which is often used as a model for human 5-LOX. nih.gov The antioxidant activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While some pyrimidine hybrids show moderate antioxidant activity, their primary mechanism of anti-inflammatory action in these studies is attributed to direct enzyme inhibition. nih.gov

| Compound Class | Activity | Key Findings | Reference |

| Piperidine pyrimidine cinnamic acid amides | Lipoxygenase Inhibition, Antioxidant | Identified potent LOX inhibitors (IC50 values as low as 1.1 µM); moderate antioxidant activity. | nih.gov |

| 4-(4-bromophenyl)-2,2'-bipyridine (BPBP) metal complexes | Antioxidant, Lipoxygenase Inhibition | The ligand itself showed insignificant activity, but its transition metal complexes (Fe, Co) showed promising antioxidant and LOX inhibition. | nih.gov |

Interaction with Other Pteridine-Dependent Enzymes (e.g., Xanthine (B1682287) Oxidase, Dihydrofolate Reductase in Non-Human Systems)

This compound and its derivatives have been subjects of investigation for their interactions with various pteridine-dependent enzymes, which are crucial in numerous metabolic pathways. Xanthine oxidase (XO), a key enzyme in purine (B94841) catabolism, catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov This process is a significant source of reactive oxygen species. nih.gov While direct studies on this compound itself with xanthine oxidase are not extensively detailed in the provided context, the broader class of pteridine compounds is known to interact with such enzymes.

Dihydrofolate reductase (DHFR) is another critical enzyme that reduces dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. The inhibition of DHFR is a key mechanism for several anticancer and antimicrobial agents. Studies on aminopterin (B17811) analogs, which share the pteridine core structure, have demonstrated potent inhibition of DHFR. nih.gov For instance, certain aminopterin analogs exhibit Ki values in the picomolar range against human DHFR, indicating very tight binding. nih.gov The interaction is often competitive with the natural substrate, dihydrofolate. nih.gov While these studies focus on more complex analogs, they highlight the potential of the pteridine scaffold to interact with and inhibit DHFR.

Table 1: Interaction of Aminopterin Analogs with Dihydrofolate Reductase

| Compound | Ki (pM) for DHFR Inhibition |

| PT523 Analog | 0.2 - 1.3 |

| Aminopterin (AMT) | 3.7 |

| Methotrexate (MTX) | 4.8 |

| 10-ethyl-10-deazaaminopterin (EDX) | 11 |

| Data sourced from studies on human recombinant DHFR. nih.gov |

Kinase Inhibition Mechanisms (e.g., Jak1/Jak2 in cellular models, EGFR/BRAF in cellular models)

The pteridine scaffold is a versatile platform for the design of kinase inhibitors, which are pivotal in cancer therapy and the treatment of inflammatory diseases.

Janus Kinase (JAK) Inhibition:

The Janus kinases (JAKs) are a family of tyrosine kinases that are essential for cytokine signaling. nih.gov Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and autoimmune disorders. nih.gov Small molecule inhibitors targeting the ATP-binding site of JAKs have been developed. nih.gov For example, ruxolitinib, a dual JAK1/JAK2 inhibitor, binds to the active "DFG-in" conformation of the kinase. nih.gov Baricitinib is another inhibitor with high selectivity for JAK1 and JAK2. nih.gov While specific data on this compound as a JAK inhibitor is not provided, the general mechanism involves competitive binding to the ATP pocket, preventing the phosphorylation of downstream substrates like STAT proteins.

Epidermal Growth Factor Receptor (EGFR) and BRAF Inhibition:

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers. nih.gov Similarly, the BRAF kinase, a component of the MAPK/ERK signaling pathway, is frequently mutated in melanoma and other cancers. nih.gov Inhibitors of these kinases are crucial in targeted cancer therapy. For instance, EGFR tyrosine kinase inhibitors (TKIs) like erlotinib (B232) and gefitinib (B1684475) are competitive inhibitors that bind to the ATP-binding site in the intracellular domain of the receptor. nih.gov Some inhibitors are designed to target specific mutant forms of EGFR. nih.gov BRAF inhibitors also function by competing with ATP. In cellular models of thyroid cancer with BRAF mutations, the MEK1/2 inhibitor AZD6244 (a downstream target of BRAF) has been shown to inhibit cell growth by inducing a G0/G1 cell cycle arrest. nih.gov This highlights the cytostatic effect of inhibiting this pathway in cancer cells harboring specific mutations. nih.gov

Table 2: Examples of Kinase Inhibitors and their Mechanisms

| Inhibitor | Target Kinase(s) | Mechanism of Action | Cellular Effect (in relevant models) |

| Ruxolitinib | JAK1/JAK2 | ATP-competitive, binds to active conformation | Inhibition of STAT phosphorylation |

| Baricitinib | JAK1/JAK2 | ATP-competitive, selective for JAK1/JAK2 | Inhibition of cytokine signaling |

| Erlotinib/Gefitinib | EGFR | Reversible, ATP-competitive | Inhibition of downstream signaling pathways |

| AZD6244 | MEK1/2 (downstream of BRAF) | ATP-competitive | G0/G1 cell cycle arrest in BRAF mutant cells. nih.gov |

Modulation of Biochemical Pathways in Model Systems (Excluding Human Clinical Data)

Influence on Cellular Growth and Proliferation in Non-Human Cells

The pteridine structure is a core component of antifolate drugs that significantly impact cellular growth and proliferation. By inhibiting dihydrofolate reductase (DHFR), these compounds disrupt the synthesis of essential precursors for DNA and RNA, leading to a cytostatic or cytotoxic effect. In non-human cellular models, such as various cancer cell lines, aminopterin analogs have demonstrated potent inhibition of cell growth. nih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, for some of these analogs are in the nanomolar range. nih.gov This potent anti-proliferative activity is a direct consequence of the inhibition of folate metabolism.

Furthermore, the inhibition of kinases like BRAF and its downstream effectors can also lead to significant effects on cellular proliferation. In BRAF-mutant thyroid cancer cell lines, treatment with a MEK inhibitor resulted in a dose-dependent inhibition of growth. nih.gov This effect was primarily cytostatic, meaning it halted cell division rather than directly killing the cells, and was associated with a marked reduction in the phosphorylation of ERK, a key downstream signaling molecule. nih.gov

Impact on Neurotransmission Pathways in Non-Human Models

The role of pteridines in neurotransmission is primarily linked to their function as cofactors for enzymes involved in the synthesis of neurotransmitters. Tetrahydrobiopterin (BH4), a reduced pteridine, is an essential cofactor for tyrosine hydroxylase and tryptophan hydroxylase, the rate-limiting enzymes in the synthesis of dopamine (B1211576) and serotonin (B10506), respectively. It is also a cofactor for nitric oxide synthase (NOS), which produces nitric oxide, a key signaling molecule in the nervous system.

While direct studies on the impact of this compound on neurotransmission pathways in non-human models are not extensively detailed in the provided information, any compound that interferes with the synthesis or recycling of BH4 would be expected to have a significant impact on these pathways. For instance, inhibition of dihydropteridine reductase, an enzyme responsible for regenerating BH4, could lead to a depletion of this critical cofactor and a subsequent decrease in the synthesis of key neurotransmitters.

Photosensitization and Photoinduced Reactions with Biomolecules (e.g., DNA, Nucleotides)

Pteridines are known to have interesting photochemical properties and can act as photosensitizers. Upon absorption of UV or visible light, they can be excited to a higher energy state. This excited pteridine can then transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) anion. These ROS are highly reactive and can cause damage to a wide range of biomolecules, including DNA and its constituent nucleotides.

The photoinduced reactions of pteridines with DNA can lead to the formation of various photoproducts and DNA damage, such as strand breaks and the oxidation of guanine (B1146940) bases. This photosensitizing ability is a double-edged sword; while it can have damaging effects, it also opens up possibilities for photodynamic therapy, where a photosensitizer is used to selectively destroy target cells upon irradiation with light. The specific photochemical behavior of this compound and its efficiency in generating ROS and inducing damage to biomolecules would depend on its specific photophysical properties, such as its absorption spectrum and the quantum yield of triplet state formation.

Applications in Advanced Scientific Disciplines Excluding Clinical Human Data

Pteridinediones as Privileged Scaffolds in Chemical Biology and Drug Discovery Research

The pteridine (B1203161) nucleus is considered a "privileged scaffold" in medicinal chemistry. orientjchem.orgnih.govnih.govresearchgate.netelsevier.comresearchgate.net This concept describes molecular frameworks that can serve as ligands for multiple biological targets with high affinity. researchgate.net The inherent biological relevance of pteridines, acting as cofactors and pigments in many organisms, has spurred extensive research into their therapeutic potential. nih.gov Pteridine derivatives have been investigated for a wide range of applications, including as anticancer, anti-inflammatory, and antimicrobial agents. orientjchem.orgnih.gov

The synthesis of pteridine derivatives is a mature field of study, with several established methods for creating diverse analogues. nih.gov A common approach involves the condensation of a 5,6-diaminopyrimidine with a dicarbonyl compound. orientjchem.orgresearchgate.net For instance, reacting 5,6-diaminouracils with acenaphthoquinone can yield acenaphtho[1,2-g]pteridines. nih.gov Modifications to the pteridine core, such as alkylation of amine or amide functionalities, can be employed to overcome the poor solubility often associated with these compounds due to strong intermolecular hydrogen bonding. nih.gov

The design of pteridine-based inhibitors often leverages structure-based drug design principles. nih.gov For example, a series of 4,5-dihydro- orientjchem.orgnih.govnih.govtriazolo[4,3-f]pteridine derivatives were designed and synthesized based on the structure of a known PLK1 inhibitor, BI-2536. nih.gov Similarly, computational fragment-based design has been used to develop novel pteridine derivatives as selective antiparasitic agents. nih.gov These approaches allow for the rational design of compounds with improved potency and selectivity.

Several synthetic strategies have been developed to access a variety of pteridine-based structures. The Timmis synthesis, for example, involves the base-catalyzed dehydration synthesis of 4-amino-5-nitrosopyrimidines with molecules containing an activated methylene (B1212753) group. orientjchem.org Another method is the Gabriel-Isay (or Gabriel-Colman) synthesis, which utilizes the cyclo-condensation of 5,6-diaminopyrimidine with compounds like benzil (B1666583) or glyoxal. orientjchem.org

The development of small molecules that can simultaneously modulate multiple biological targets is a promising strategy in drug discovery, particularly for complex diseases like cancer. nih.govmdpi.com The pteridine scaffold is well-suited for the design of such dual-targeting agents. nih.govnih.gov

For instance, researchers have designed and synthesized purine (B94841)/pteridine-based derivatives as dual inhibitors of EGFR and BRAFV600E, two key proteins in cancer signaling pathways. nih.gov Another study focused on creating dual inhibitors of Polo-like kinase 1 (PLK1) and the bromodomain-containing protein 4 (BRD4), both of which are implicated in cancer cell proliferation and survival. nih.govmdpi.com By combining pharmacophores for both targets within a single molecule, these dual inhibitors can potentially offer improved efficacy and a reduced likelihood of drug resistance.

A systematic, multidisciplinary approach combining computational design, chemical synthesis, and crystallographic structure determination has been successfully applied to develop pteridine derivatives as multitarget inhibitors for kinetoplastid pteridine reductase 1 (PTR1) and dihydrofolate reductase (DHFR). nih.govnih.gov This strategy led to compounds with potent inhibition of the parasite enzymes while maintaining selectivity over the human counterparts. nih.govnih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pteridinedione analogues, these studies involve systematically modifying the chemical structure and evaluating the impact on their inhibitory potency and selectivity.

In the development of 5,6-dihydroimidazolo[1,5-f]pteridine derivatives as PLK1 inhibitors, rational improvements based on SAR led to compounds with single-digit nanomolar enzyme and cellular activity. nih.gov Similarly, detailed SAR studies of N-(4-aminopyridin-2-yl)amide derivatives, designed as B-Raf(V600E) inhibitors, revealed that specific substitutions led to potent enzymatic activity and good selectivity over the wild-type protein. nih.gov

For a series of piperidine-2,6-dione derivatives developed as multireceptor atypical antipsychotics, SAR studies guided the optimization of their affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov These studies are essential for fine-tuning the pharmacological profile of pteridinedione-based compounds.

Applications in Materials Science and Photophysics

Beyond their biological applications, pteridine derivatives, including 2-aminopteridine-4,6-dione, exhibit interesting photophysical properties that make them suitable for use in materials science.

Pteridines are colored compounds, with the basic pteridine nucleus being yellow. orientjchem.org They are considered important natural monomeric chromophores, second only to tetrapyrroles. nih.gov The electronic structure of pterins, which are derivatives of 2-amino-4-hydroxypteridine, is crucial for their function as photoreceptors in various organisms. nih.gov

The photophysics of the pterin (B48896) chromophore, specifically 2-amino-1H-pteridin-4-one, have been investigated using broadband transient absorption spectroscopy. rsc.org Excitation of the molecule populates an electronic state that can undergo several relaxation pathways, including fluorescence emission and intersystem crossing to a triplet state. rsc.org These properties are fundamental to their role as endogenous photosensitizers. rsc.org

The fluorescence properties of pteridine derivatives can be tuned by chemical modifications. For example, the introduction of different substituents can lead to shifts in the emission spectra, which has applications in the development of optical sensors. mdpi.com Some π-conjugated pteridine derivatives have also been shown to act as low-molecular-weight organogelators, with their self-assembling behavior influenced by the substituents on the pteridine core. rsc.org

The inherent fluorescence of many pteridine derivatives makes them excellent candidates for the development of fluorescent probes and labels for biological applications. nih.gov Pteridine-based nucleoside analogs have been synthesized and incorporated into oligonucleotides to study DNA-protein interactions. nih.govnih.govcancer.gov These probes are sensitive to their local environment, and changes in their fluorescence properties can provide information about structural alterations in the DNA. nih.govcancer.gov

Researchers have developed a range of fluorescent pteridine-based nucleoside analogs with varying quantum yields and lifetimes. nih.gov For example, 3-methylisoxanthopterin and 6-methylisoxanthopterin have been successfully used as fluorescent probes in DNA. nih.gov Similarly, new pteridine-based adenosine (B11128) analogs have been synthesized and characterized for their fluorescence properties when incorporated into DNA. cancer.gov

Beyond DNA, aminopyridine derivatives, which share structural similarities with the amino-substituted ring of this compound, have been investigated as scaffolds for fluorescent probes. nih.govresearchgate.net These probes can be used for "click-and-probing" applications, where the fluorescence is switched on upon reaction with a specific target, allowing for the selective labeling and imaging of biomolecules. nih.gov

Agrochemical Research and Development

The exploration of novel chemical scaffolds is a cornerstone of modern agrochemical research, aimed at the development of more effective and selective pesticides and plant growth regulators. Within this context, the pteridine nucleus, a fused heterocyclic system of pyrimidine (B1678525) and pyrazine (B50134) rings, has garnered interest due to the diverse biological activities exhibited by its derivatives. orientjchem.orgnih.gov While direct and extensive research on this compound in agrochemical applications is not widely documented in publicly available literature, the activities of related pteridine compounds provide a strong rationale for its investigation in this field.

The structural features of the pteridine core are present in a variety of biologically active molecules, suggesting that derivatives of this compound could be synthesized and evaluated for their potential as pesticides or plant growth regulators. nih.govresearchgate.net The development of novel pesticides is driven by the need to overcome resistance to existing chemicals and to find compounds with more favorable environmental profiles. researchgate.netnih.gov

Research into other nitrogen-containing heterocyclic compounds has yielded successful commercial pesticides, indicating a precedent for the exploration of new heterocyclic systems like pteridinediones. For instance, derivatives of pyridine (B92270) and other heterocycles have been shown to possess potent insecticidal activities. nih.gov Similarly, various diacylhydrazine and acylhydrazone derivatives have been developed as insecticides that target specific biological pathways in insects, such as the ryanodine (B192298) receptor. researchgate.net The structural diversity that can be achieved by modifying the pteridine skeleton suggests that a library of this compound derivatives could be synthesized to screen for a range of agrochemical activities.

While specific examples of pteridinedione derivatives as commercial pesticides are not available, the broader family of pteridines has demonstrated notable effects on plant growth. A notable example is the discovery of pteridic acids A and B, which are produced by the bacterium Streptomyces hygroscopicus. researchgate.netnih.gov These compounds, which feature a complex spirocyclic structure attached to a pteridine-like core, have been shown to act as plant growth promoters with auxin-like activity. researchgate.netnih.gov This discovery underscores the potential for pteridine derivatives to interact with plant hormonal pathways and to be developed as plant growth regulators.

Table 1: Examples of Pteridine and Related Heterocyclic Compounds with Agrochemical Potential

| Compound/Derivative Class | Potential Application | Observed or Postulated Activity |

| Pteridic Acids A & B | Plant Growth Regulator | Exhibit auxin-like activity, promoting root elongation. researchgate.netnih.gov |

| Pyridine Derivatives | Insecticide | Various derivatives show high insecticidal activity against a range of pests. nih.gov |

| Diacylhydrazine Derivatives | Insecticide | Act as selective insecticides by targeting the ryanodine receptor. researchgate.net |

| Phthalimide Derivatives | Insecticide | Some derivatives have shown potent insecticidal activity against fruit flies. nih.gov |

Interactions with Plant Biochemical Pathways

The potential for this compound and its derivatives to be used in an agrochemical context is fundamentally linked to their ability to interact with specific biochemical pathways in plants and pests. The diverse roles of naturally occurring pteridines in biological systems suggest several potential mechanisms of action.

Pteridines are known to be involved in fundamental biological processes, including acting as cofactors for various enzymes. orientjchem.orgnih.gov For example, certain pteridine derivatives play a crucial role in photosynthetic electron transport. nih.gov Specifically, 2-amino-4-hydroxy-6-substituted pteridines have been shown to be photoreduced and to interact with the photosynthetic reaction center, suggesting a primary role in photosynthetic electron transport. nih.gov This interaction with a core plant process indicates that synthetic pteridinediones could potentially be designed to inhibit or otherwise modulate photosynthesis, a known mode of action for some herbicides.

Furthermore, the structural similarity of pteridines to other biologically important molecules, such as folic acid, suggests that they could act as antimetabolites. wikipedia.org Folic acid is a vital coenzyme in the synthesis of nucleic acids and some amino acids. wikipedia.org Compounds that interfere with folate metabolism can have potent biological effects. In an agricultural context, a pteridinedione derivative that inhibits a key enzyme in a plant-specific folate pathway could act as a selective herbicide.

The auxin-like activity of pteridic acids provides a clear example of pteridine derivatives interacting with plant hormonal signaling. researchgate.netnih.gov Auxins are a class of plant hormones that regulate many aspects of plant growth and development. researchgate.net By mimicking or interfering with auxin signaling, a compound can profoundly affect plant growth, leading to applications as either a growth promoter or a herbicide, depending on the nature and concentration of the effect. The investigation into how pteridinedione derivatives might interact with auxin receptors or other components of the auxin signaling cascade is a promising area for future research.

Advanced Analytical Methodologies for 2 Aminopteridine 4,6 Dione Research

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental technique for the separation and purification of individual components from a mixture. For polar compounds like 2-aminopteridine-4,6-dione, specific chromatographic approaches are required to achieve adequate retention and resolution.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of pteridine (B1203161) derivatives. mdpi.com The high polarity of these compounds makes their separation a notable challenge, often requiring specialized HPLC modalities. researchgate.netmdpi.com Reversed-phase (RP) HPLC is a commonly employed technique, where a nonpolar stationary phase is used with a polar mobile phase. For pteridine analysis, C8 and C18 columns are frequently utilized. researchgate.net The composition of the mobile phase, including the type of buffer, its pH, and concentration, significantly influences the retention and separation of these compounds. researchgate.net

A specific HPLC method for the analysis of tetrahydrobiopterin (B1682763) and its pteridine derivatives utilizes sequential electrochemical and fluorimetric detection, highlighting the adaptability of HPLC systems for sensitive detection. nih.gov This approach allows for the direct and rapid quantification of individual pteridine metabolites. nih.gov Given the structural similarities, such HPLC systems can be adapted for the analysis of this compound. The optimization of mobile phase conditions, such as pH and buffer composition, is critical for achieving the desired separation. researchgate.net

| Parameter | Details |

|---|

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative to reversed-phase HPLC for the separation of highly polar and hydrophilic compounds. sigmaaldrich.comphenomenex.comchromatographyonline.comelementlabsolutions.com This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. sigmaaldrich.com A water-enriched layer is formed on the surface of the stationary phase, and the separation is based on the partitioning of the polar analytes between this aqueous layer and the bulk organic mobile phase. sigmaaldrich.com

For pteridines, which are often poorly retained in reversed-phase systems, HILIC offers enhanced retention and unique selectivity. researchgate.net The elution order in HILIC is generally the opposite of that in reversed-phase chromatography, with more polar compounds being more strongly retained. sigmaaldrich.com The separation of a mixture of eight pterin (B48896) compounds has been successfully demonstrated using HILIC, showcasing its utility for this class of molecules. researchgate.net The choice of stationary phase (e.g., bare silica, amide, zwitterionic) and the composition of the mobile phase are key factors in optimizing HILIC separations for compounds like this compound. mdpi.com

Coupled Techniques for Enhanced Analysis (e.g., LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and selective platform for the analysis of pteridines. researchgate.net This combination leverages the separation power of LC with the mass-resolving capabilities of MS, allowing for the confident identification and quantification of analytes in complex biological matrices. mdpi.com

A high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) method has been developed for the simultaneous analysis of 15 different pteridine derivatives. researchgate.net Such methods typically employ electrospray ionization (ESI) in positive ion mode, which is well-suited for the ionization of pteridine compounds. The use of multiple reaction monitoring (MRM) in tandem MS enhances selectivity by monitoring specific precursor-to-product ion transitions for each analyte. This high degree of specificity is crucial when analyzing trace levels of compounds in complex samples like urine or plasma. mdpi.com The development of LC-MS/MS methods for this compound would enable its precise measurement in various research and clinical settings.

| Parameter | Description |

|---|

Electrochemical Methods for Reactivity and Detection

Electrochemical methods offer a sensitive and often cost-effective approach for the detection and study of redox-active compounds, including many pteridine derivatives. mdpi.com Techniques such as voltammetry can provide valuable information about the reactivity of these molecules and can be employed for their quantification. mdpi.commdpi.com

The electrochemical behavior of a pyrimido[5,4-g]pteridine-derived antitumor agent has been investigated, demonstrating the utility of electrochemical analysis for this class of compounds. nih.gov Such studies can reveal the redox processes that these molecules undergo. nih.gov For this compound, which contains electroactive functional groups, electrochemical methods like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) could be employed to study its oxidation and reduction behavior. These techniques can also be used as detection methods when coupled with HPLC, providing high sensitivity and selectivity for electroactive pteridines. nih.gov The development of electrochemical sensors for this compound could offer a rapid and portable means of detection in various applications.

Future Directions and Emerging Research Avenues for 2 Aminopteridine 4,6 Dione

Exploration of Novel Synthetic Paradigms

The synthesis of pteridine (B1203161) derivatives has traditionally involved methods that can be costly or utilize hazardous materials. researchgate.net Future research is increasingly focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes.

Emerging synthetic strategies are likely to focus on "green chemistry" principles, which aim to reduce waste and energy consumption. ijbpas.comnih.gov This includes the use of greener solvents, reusable catalysts, and one-pot reactions that streamline the synthesis process. rsc.org For instance, the development of solvent-free synthesis methods, as demonstrated for other novel pteridines, presents a promising avenue. nih.govnih.gov Additionally, biocatalysis, using enzymes or whole microorganisms, could offer highly specific and sustainable routes to 2-Aminopteridine-4,6-dione and its derivatives. nih.gov The synthesis of related heterocyclic compounds like 2-amino-4-Aryl-6-ferrocenyl pyrimidines highlights the potential for innovative cyclocondensation reactions that could be adapted for this compound. researchgate.net

| Synthetic Approach | Description | Potential Advantages |

| Green Chemistry | Utilization of environmentally benign solvents, reusable catalysts (e.g., indium triflate), and energy-efficient conditions. ijbpas.comrsc.org | Reduced environmental impact, lower cost, increased safety. nih.gov |

| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent, often with microwave assistance. nih.govnih.gov | Reduced solvent waste, faster reaction times, potentially higher yields. |

| Biocatalysis | Use of enzymes or microorganisms to catalyze specific reaction steps. nih.gov | High selectivity, mild reaction conditions, environmentally friendly. |

| Novel Cyclocondensation | Development of new strategies for ring formation, potentially inspired by the synthesis of related heterocycles. researchgate.net | Access to novel derivatives, improved yields and purity. |

Integration of Advanced Computational Methods in Design and Discovery

Computational chemistry is becoming an indispensable tool in drug discovery and materials science, offering ways to predict molecular properties and interactions, thereby saving time and resources. wikipedia.org For this compound, these methods can provide deep insights into its structure-activity relationships and guide the design of new derivatives with enhanced properties.

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics and stability of this compound and its complexes with biological targets. nih.govresearchgate.netyoutube.com This technique allows researchers to observe the behavior of molecules over time, providing a dynamic picture of interactions that is not available from static experimental structures. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful tool. nih.govresearchgate.net By correlating the chemical structure of a series of this compound derivatives with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds. researchgate.net This can help prioritize which derivatives to synthesize and test.

Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features necessary for the biological activity of this compound. This information can then be used to screen virtual libraries of compounds to find new molecules with the desired activity.

| Computational Method | Application for this compound | Expected Outcome |

| Molecular Dynamics (MD) | Simulating the interaction of the compound with target proteins or in different solvent environments. nih.govresearchgate.net | Understanding of binding stability, conformational changes, and interaction dynamics. rsc.org |

| QSAR | Correlating structural features of derivatives with their biological or material properties. nih.govresearchgate.net | Predictive models for designing more potent or effective compounds. |

| Pharmacophore Modeling | Identifying the key chemical features responsible for the compound's activity. wikipedia.org | A 3D model that can be used to discover new compounds with similar activity. |

| Virtual Screening | Using computational models to search large compound libraries for molecules with similar properties. | Identification of novel lead compounds for further development. |

Investigation of Undiscovered Biochemical Roles in Non-Human Systems

While the roles of many pteridine derivatives in humans are well-documented, their functions in other organisms, particularly microorganisms, are less understood. nih.gov Pterins are known to be involved in various metabolic pathways in bacteria and other non-human systems. For example, methanopterin (B14432417) is a key coenzyme in methane (B114726) production by methanogenic bacteria, and cyanopterin is found in cyanobacteria. nih.gov

Future research could focus on identifying whether this compound plays a role in the metabolism or signaling of various microorganisms. This could involve screening for its presence in different species, investigating its effects on microbial growth and development, and identifying any enzymes that interact with it. nih.gov Understanding these roles could lead to new applications, such as the development of novel antimicrobial agents or tools for synthetic biology.

| Organism Type | Potential Role of this compound | Research Approach |

| Bacteria | Coenzyme in metabolic pathways, signaling molecule, component of pigments. nih.gov | Metabolomic analysis, enzyme assays, genetic screening. |

| Fungi | Role in development, secondary metabolism, or as a pigment. | Comparative genomics, biochemical pathway analysis. |

| Archaea | Potential involvement in unique metabolic processes, similar to other pterins. nih.gov | Analysis of extremophiles, characterization of novel enzymes. |

| Marine Organisms | Role in bioluminescence, pigmentation, or as a chemical defense compound. | Isolation and characterization from marine sources, ecological studies. |

Expansion of Applications in Functional Materials and Agrochemicals